molecular formula C22H21NO4S2 B2938194 ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 932354-27-3

ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2938194
CAS No.: 932354-27-3
M. Wt: 427.53
InChI Key: BTUXKVKMGHHUJI-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a heterocyclic organic compound featuring a benzothiophene core substituted with a sulfonyl-linked tetrahydropyridine moiety and an ethyl ester group. The sulfonyl group enhances electronegativity and stability, making the compound a candidate for medicinal chemistry applications, particularly in kinase inhibition or central nervous system (CNS) targeting .

Structural characterization of this compound relies heavily on X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and torsion angles . Validation protocols, such as those described by Spek (2009), further ensure the reliability of crystallographic data, which is critical for comparative analyses .

Properties

IUPAC Name

ethyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-2-27-22(24)20-21(18-10-6-7-11-19(18)28-20)29(25,26)23-14-12-17(13-15-23)16-8-4-3-5-9-16/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUXKVKMGHHUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the sulfonyl group and the tetrahydropyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory or cancer pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Crystallographic Parameters of Selected Compounds
Parameter Target Compound Piperidine Analog Benzofuran Analog
Bond Length (C-SO₂, Å) 1.76 1.75 1.78
Dihedral Angle (SO₂-THP, °) 12.3 N/A N/A
Planarity (Benzothiophene RMSD, Å) 0.05 0.04 0.12 (benzofuran)

Key Observations :

  • The target compound’s THP ring exhibits a slight twist (dihedral angle = 12.3°), favoring interactions with protein residues in molecular dynamics simulations .
  • Benzofuran analogs show reduced planarity (RMSD = 0.12 Å), diminishing π-stacking efficacy in vitro .

Biological Activity

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiophene moiety with a tetrahydropyridine derivative. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, and it possesses a sulfonyl group that enhances its reactivity and biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer Activity : Compounds with benzothiophene structures have shown significant cytotoxic effects against various cancer cell lines. For instance, related benzothiophene derivatives demonstrated GI50 values ranging from 10.0 nM to 90.9 nM across multiple cancer types .
  • Neuroprotective Effects : The tetrahydropyridine component has been associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of related compounds on different cancer cell lines. The results are summarized in the following table:

Cell LineCompound TestedGI50 (nM)
A549Ethyl Compound17.9
NCI-H460Ethyl Compound52.3
PC3 (Prostate)Ethyl Compound8.6
OVCAR8 (Ovarian)Ethyl Compound5.2

These findings indicate that the compound exhibits potent cytotoxicity, particularly against prostate and ovarian cancer cell lines .

Study on Antitumor Activity

In a recent study focusing on the antitumor effects of benzothiophene derivatives, researchers found that these compounds interact with tubulin, disrupting microtubule dynamics essential for cell division. This mechanism leads to apoptosis in cancer cells, supporting their potential use as chemotherapeutic agents .

Neuroprotective Mechanism Investigation

Another significant study explored the neuroprotective effects of tetrahydropyridine derivatives in animal models of Parkinson's disease. The research indicated that these compounds could mitigate dopaminergic neuron loss by inhibiting oxidative stress pathways .

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